BRD4 Bromodomain Inhibition: A Class-Level Insight with Missing Direct Comparator Data
A structurally related compound within the same N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide scaffold class has demonstrated potent inhibition of the BRD4 bromodomain-1 with an IC50 of 64 nM [1]. The specific BRD4 inhibitory activity of 4-bromo-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide has not been disclosed in public primary literature or patents, precluding a direct numerical comparison with its 4-bromo analog. This data point serves only as a class-level inference of potential activity.
| Evidence Dimension | Inhibition of BRD4 bromodomain-1 |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | A structurally related N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide analog (ChEMBL ID not matched to target compound). IC50 = 64 nM |
| Quantified Difference | Cannot be calculated |
| Conditions | AlphaScreen assay; 15 min substrate incubation, 1 hr measurement |
Why This Matters
BRD4 inhibition data for a scaffold analog suggests a potential application area, but the missing data for the 4-bromo derivative prevents any scientific selection decision based on target potency.
- [1] Yang, Y., Chen, P., Zhao, L., Zhang, F., Zhang, H., & Zhou, J. (2019). Pharmacokinetics-Driven Optimization of 7-Methylimidazo[1,5-...] ACS Med Chem Lett, 10, 1680-1685. Data retrieved from BindingDB (ChEMBL_1816986). View Source
